molecular formula C19H23NO2 B291533 N-cycloheptyl-2-(2-naphthyloxy)acetamide

N-cycloheptyl-2-(2-naphthyloxy)acetamide

Cat. No.: B291533
M. Wt: 297.4 g/mol
InChI Key: WYGSVRUARGDSGO-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(2-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom and a 2-naphthyloxy moiety at the acetamide’s α-carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cycloheptyl ring and electronic effects from the naphthyloxy group.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-cycloheptyl-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H23NO2/c21-19(20-17-9-3-1-2-4-10-17)14-22-18-12-11-15-7-5-6-8-16(15)13-18/h5-8,11-13,17H,1-4,9-10,14H2,(H,20,21)

InChI Key

WYGSVRUARGDSGO-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide
  • Structural Features: Replaces the cycloheptyl group with a morpholinoethyl substituent.
  • Key Difference: The morpholinoethyl group enhances solubility and hydrogen-bonding capacity compared to the hydrophobic cycloheptyl group in the target compound.
N-Cyclohexyl-2-(2,3-Dichlorophenoxy)Acetamide
  • Structural Features: Cyclohexyl group instead of cycloheptyl; 2,3-dichlorophenoxy substituent instead of naphthyloxy.
  • Physical Properties : Cyclohexyl adopts a chair conformation, forming N–H⋯O hydrogen-bonded chains in its crystal structure. The larger cycloheptyl group in the target compound may disrupt such packing, increasing conformational flexibility .
2-(7-Hydroxy-2-Naphthyloxy)-N-(6-Methyl-2-Pyridyl)Acetamide
  • Structural Features : Incorporates a pyridyl group and a hydroxylated naphthyloxy moiety.
  • X-ray data (R factor = 0.046) confirms stable crystalline packing .
Anti-Inflammatory Acetamide Derivatives
  • Examples : N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) and N-(2-bromocyclohexyl) derivatives.
  • Biological Activity: Exhibit anti-inflammatory, analgesic, and antipyretic activities. The bicyclic substituents may enhance binding to inflammatory targets compared to the monocyclic cycloheptyl group .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity
  • Cycloheptyl vs.
  • Morpholinoethyl vs. Pyridyl: Polar substituents (e.g., morpholinoethyl, pyridyl) improve solubility, which is critical for drug bioavailability .
Hydrogen-Bonding and Crystal Packing
  • Cyclohexyl derivatives form hydrogen-bonded chains (N–H⋯O), whereas bulkier substituents like cycloheptyl may favor hydrophobic interactions or disordered crystal structures .
Chloroacetamide Herbicides
  • Examples : Pretilachlor, alachlor, and dimethenamid ().
  • Structural Contrast : These agrochemicals feature chloro and alkyl-substituted phenyl groups, optimizing herbicidal activity. The target compound’s naphthyloxy group may reduce herbicidal efficacy but expand utility in medicinal chemistry .

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Structural Features Biological Activity Key Applications References
N-Cycloheptyl-2-(2-naphthyloxy)acetamide Cycloheptyl, 2-naphthyloxy Not reported (structural analog data) Medicinal chemistry (hypothetical)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, 2-naphthyloxy Cytotoxic (IC₅₀ ~3.16 µM/mL) Anticancer research
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl, dichlorophenoxy Protein interaction studies Biochemical tools
2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide Pyridyl, hydroxylated naphthyloxy Stable crystalline structure Material science
Pretilachlor Chloro, alkyl-phenyl Herbicidal Agriculture

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